1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-
Overview
Description
1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl- is a complex organic compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This specific compound is characterized by the presence of an azo group (–N=N–) linking a 2,4-dinitrophenyl group to the pyrazole ring. The compound is notable for its vibrant color, which makes it useful in dye applications.
Preparation Methods
The synthesis of 1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl- typically involves the following steps:
Diazotization: The process begins with the diazotization of 2,4-dinitroaniline to form the corresponding diazonium salt. This is achieved by treating 2,4-dinitroaniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with 3-methyl-1-phenyl-1H-pyrazol-5-amine in an alkaline medium to form the azo compound. The reaction is typically carried out in the presence of sodium acetate or another suitable base to maintain the pH.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain the pure compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure consistency and efficiency.
Chemical Reactions Analysis
1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding nitro and carboxylic acid derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or hydrogenation over a palladium catalyst, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used as a dye in the textile industry due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl- involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with enzymes and other proteins, potentially inhibiting their activity. The compound’s biological effects are mediated through its ability to interfere with cellular processes, including DNA replication and protein synthesis.
Comparison with Similar Compounds
1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl- can be compared with other similar compounds, such as:
1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-phenyl-: This compound lacks the methyl group at the 3-position of the pyrazole ring, which can affect its chemical reactivity and biological activity.
1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-1-phenyl-: This compound lacks the methyl group at the 3-position and has different substitution patterns, leading to variations in its properties.
1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-: This compound lacks the phenyl group at the 1-position, which can influence its stability and interactions with other molecules.
The uniqueness of 1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(2,4-dinitrophenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O4/c1-10-15(16(17)21(20-10)11-5-3-2-4-6-11)19-18-13-8-7-12(22(24)25)9-14(13)23(26)27/h2-9H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNANWDHJXQWWSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1070486 | |
Record name | 1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1070486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67162-11-2 | |
Record name | 4-[2-(2,4-Dinitrophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67162-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazol-5-amine, 4-(2-(2,4-dinitrophenyl)diazenyl)-3-methyl-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067162112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazol-5-amine, 4-[2-(2,4-dinitrophenyl)diazenyl]-3-methyl-1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1070486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.519 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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